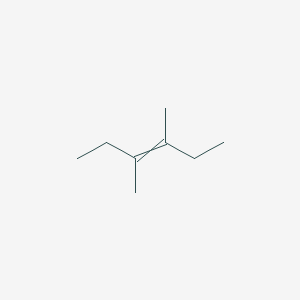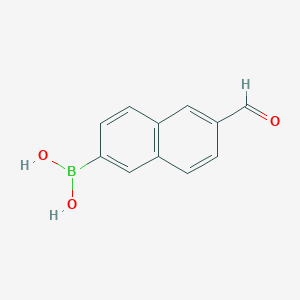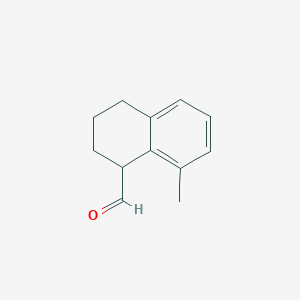
1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of chalcones with hydrazine hydrate under reflux conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products:
Oxidation: Formation of 1-(4-oxo-1-phenyl-1H-pyrazol-3-yl)ethanone.
Reduction: Formation of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the pyrazole ring can interact with metal ions, influencing their catalytic activity .
類似化合物との比較
- 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Comparison: 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it more versatile in medicinal chemistry applications compared to its methyl-substituted analogs .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(4-hydroxy-1-phenylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h2-7,15H,1H3 |
InChIキー |
ITHZCEJDTHQGNI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)
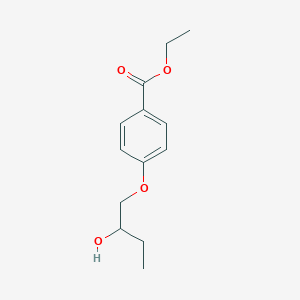
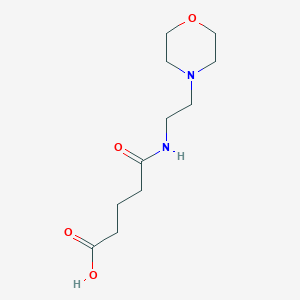
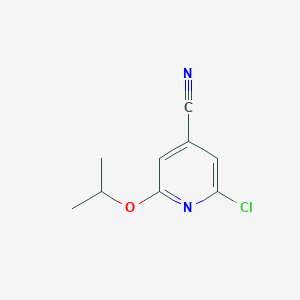
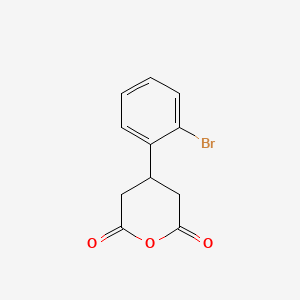

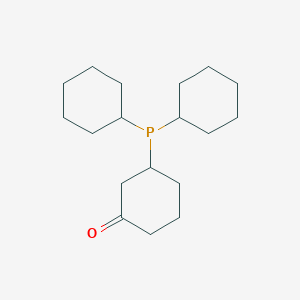
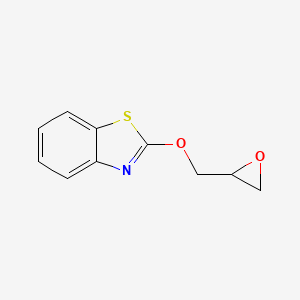
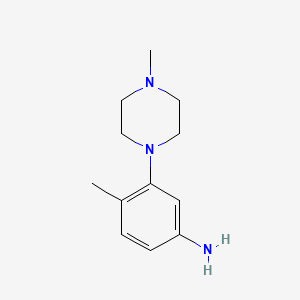
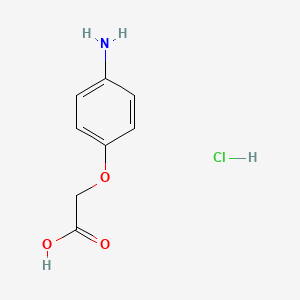
![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)
